molecular formula C14H13NOS B14864691 6-(4-(Ethylthio)phenyl)picolinaldehyde

6-(4-(Ethylthio)phenyl)picolinaldehyde

Cat. No.: B14864691
M. Wt: 243.33 g/mol
InChI Key: GLGLMOFHEHXNRE-UHFFFAOYSA-N
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Description

6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethylthio group and a formyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the reaction of 4-(ethylthio)benzaldehyde with pyridine-2-carbaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylthio group may also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both the ethylthio group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

6-(4-ethylsulfanylphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-2-17-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15-14/h3-10H,2H2,1H3

InChI Key

GLGLMOFHEHXNRE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC(=N2)C=O

Origin of Product

United States

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